5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol
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Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol is an organic compound with the molecular formula C10H11BrO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with bromine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by hydroxylation. One common method is the photobromination of 1,2,3,4-tetrahydronaphthalene using molecular bromine under UV light, which introduces the bromine atom at the desired position . The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-dione.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,8-diol.
Substitution: Formation of 5-amino-1,2,3,4-tetrahydronaphthalene-1,8-diol or 5-thio-1,2,3,4-tetrahydronaphthalene-1,8-diol.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with specific molecular targets. The bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the bromine and hydroxyl substitutions.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl groups present in 5-Bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol.
1,8-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H11BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,8,12-13H,1-3H2 |
InChI Key |
IECSKOAMCXCCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2C1)Br)O)O |
Origin of Product |
United States |
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